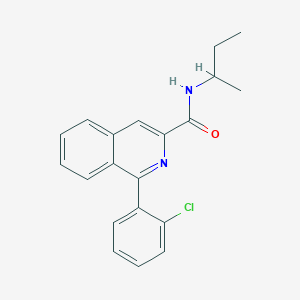
N-去甲基-PK 11195
描述
Synthesis Analysis
The synthesis of isoquinoline derivatives, such as “N-sec-Butyl-1-(2-chlorophenyl)isoquinoline-3-carboxamide”, often involves multiple steps starting from simpler compounds . For instance, the precursor “1-(2-chlorophenyl)isoquinolin-3-yl trifluoromethanesulfonate” was synthesized in five steps starting from "2-chlorobenzophenone" . The precursor “N-methyl-sec-butylamine” was prepared from “sec-butylamine” by reaction with “ethyl chloroformate” followed by reduction with "LiAlH4" .Molecular Structure Analysis
The molecular structure of “N-sec-Butyl-1-(2-chlorophenyl)isoquinoline-3-carboxamide” consists of a complex arrangement of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and chlorine (Cl) atoms. The exact arrangement of these atoms gives the compound its unique properties and reactivity.Chemical Reactions Analysis
“N-sec-Butyl-1-(2-chlorophenyl)isoquinoline-3-carboxamide” is an isoquinoline carboxamide that binds selectively to the peripheral benzodiazepine receptor (PBR), also known as the mitochondrial 18 kDa translocator protein or TSPO . This binding property is utilized in various chemical reactions and biological studies .Physical And Chemical Properties Analysis
“N-sec-Butyl-1-(2-chlorophenyl)isoquinoline-3-carboxamide” has a density of 1.2±0.1 g/cm3, a boiling point of 511.7±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.3 mmHg at 25°C . Its enthalpy of vaporization is 78.3±3.0 kJ/mol, and it has a flash point of 263.3±28.7 °C . The compound has a molar refractivity of 103.9±0.3 cm3, and its polar surface area is 33 Å2 .科学研究应用
偏头痛研究中的神经炎症成像
N-去甲基-PK 11195: 已被用于神经炎症的研究,特别是与偏头痛相关的研究。 使用该化合物进行PET成像,研究人员可以评估大脑中的小胶质细胞活化,这种活化是对神经源性炎症的反应,被认为是偏头痛疼痛产生的关键因素 .
脑损伤和恢复
该化合物能够与外周苯二氮卓受体结合,使其成为脑损伤成像研究的宝贵工具。 例如,它已被用于可视化乙醇注射诱导的大鼠脑损伤模型中的活化小胶质细胞,为了解这种损伤后的炎症过程提供了见解 .
神经系统疾病诊断
This compound: PET成像可能成为与神经炎症相关的各种神经系统疾病的诊断工具。 这些疾病包括阿尔茨海默病、中风、帕金森病、脑外伤、脊髓损伤和多发性硬化症,其中神经胶质细胞活化起着重要作用 .
作用机制
Target of Action
N-Desmethyl-PK 11195, also known as N-sec-Butyl-1-(2-chlorophenyl)isoquinoline-3-carboxamide or 3-Isoquinolinecarboxamide, 1-(2-chlorophenyl)-N-(1-methylpropyl)-, is a potent ligand for the peripheral benzodiazepine receptor (PBR), also known as the mitochondrial 18 kDa translocator protein or TSPO .
Mode of Action
The compound binds specifically to the TSPO, exhibiting high affinity for the PBR in all species . The exact function of TSPO is still unclear, but it is known that the levels of PK binding sites in rat brains significantly increase in case of neuronal damage . This is associated with a macrophage invasion that occurs after the brain insult .
Biochemical Pathways
It is known that the compound has anti-inflammatory properties and can reverse the suppression of apoptosis by bcl-2 . It is also used as a tracer to study stroke, tumors, and diseases involving cell loss, such as Parkinson’s disease .
Pharmacokinetics
It is known that the compound can be labeled at the nitrogen position with a 11c-methyl group derived from 11c-methyliodide . The reaction vessel is preloaded with 1 mg N-desmethyl-PK 11195, which is dissolved in 0.4 mL DMSO and 10 mg finely powdered KOH . The whole reaction mixture is heated for 1.5 min at 90°C and then purified .
Result of Action
It is known that the compound enhances the susceptibility of cells to apoptosis induction by dna damaging agents . It also binds to monocytes and following lesioning its binding is up-regulated in brain macrophages and activated microglia .
Action Environment
The action environment of N-Desmethyl-PK 11195 is primarily at the outer mitochondrial membrane
未来方向
The future directions of “N-sec-Butyl-1-(2-chlorophenyl)isoquinoline-3-carboxamide” research could involve further exploration of its binding properties and potential applications in neuroscience and medicinal chemistry. Its role as a marker of neuronal damage suggests potential uses in the diagnosis and treatment of neurodegenerative diseases .
生化分析
Biochemical Properties
N-Desmethyl-PK 11195 is known to interact with various enzymes, proteins, and other biomolecules. This interaction plays a crucial role in various biochemical reactions .
Cellular Effects
N-Desmethyl-PK 11195 has been observed to have significant effects on various types of cells and cellular processes. For instance, it has been reported to promote mitochondrial apoptosis and block P-glycoprotein (Pgp)-mediated drug efflux to chemosensitize cancer cells . This indicates that N-Desmethyl-PK 11195 can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of N-Desmethyl-PK 11195 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to plasma-membrane sites in Pgp-expressing cells, stimulates Pgp-associated adenosine triphosphatase (ATPase) activity, and causes conformational changes in Pgp . This suggests that N-Desmethyl-PK 11195 modulates Pgp-mediated efflux by direct transporter interaction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Desmethyl-PK 11195 have been observed to change over time. For instance, the level of unmetabolized N-Desmethyl-PK 11195 decreased slowly over time after injection . This indicates the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of N-Desmethyl-PK 11195 vary with different dosages in animal models. For instance, the bactericidal activity of N-Desmethyl-PK 11195 was correlated to the total weekly dose and was not influenced by the frequency of administration . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
N-Desmethyl-PK 11195 is involved in various metabolic pathways. It broadly inhibits adenosine triphosphate (ATP)-binding cassette (ABC) transporters in hematologic cancer cell lines and primary leukemia-cell samples, including multidrug resistance protein (MRP), breast cancer resistance protein (BCRP), and/or Pgp .
Transport and Distribution
N-Desmethyl-PK 11195 is transported and distributed within cells and tissues. It is eliminated both through the renal and hepatobiliary systems . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of N-Desmethyl-PK 11195 is primarily at the outer mitochondrial membrane where it binds to the peripheral benzodiazepine receptor (PBR) . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
属性
IUPAC Name |
N-butan-2-yl-1-(2-chlorophenyl)isoquinoline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O/c1-3-13(2)22-20(24)18-12-14-8-4-5-9-15(14)19(23-18)16-10-6-7-11-17(16)21/h4-13H,3H2,1-2H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSIYNJKCPZOFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




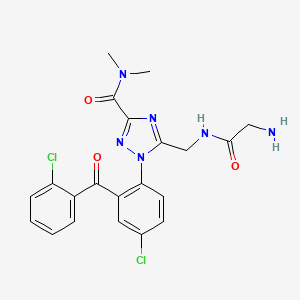
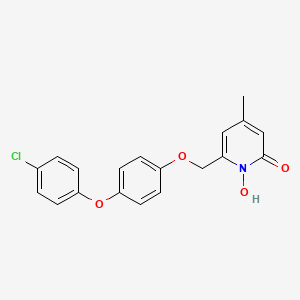
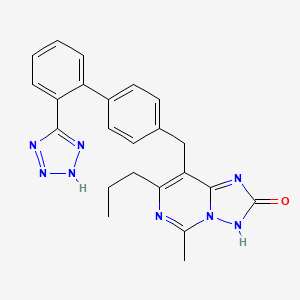
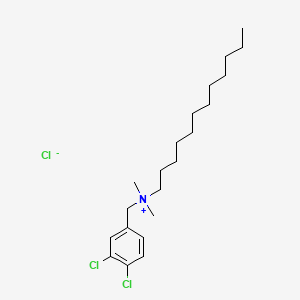
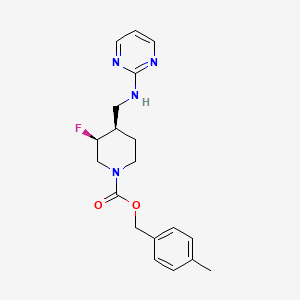



![6-amino-4-[5-chloro-3-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1679348.png)
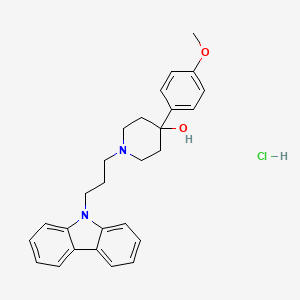
![8-[4-(3-Phenylprop-2-ynoxy)-1,2,5-thiadiazol-3-yl]-1-azabicyclo[2.2.2]octane](/img/structure/B1679353.png)
![8-[4-[3-[3-[3-[[4-(1-Azabicyclo[2.2.2]octan-8-yl)-1,2,5-thiadiazol-3-yl]oxy]prop-1-ynyl]phenyl]prop-2-ynoxy]-1,2,5-thiadiazol-3-yl]-1-azabicyclo[2.2.2]octane](/img/structure/B1679355.png)
